molecular formula C9H11NO2 B2489231 3-Hydroxy-3-(3-pyridyl)butan-2-one CAS No. 185207-07-2

3-Hydroxy-3-(3-pyridyl)butan-2-one

Cat. No.: B2489231
CAS No.: 185207-07-2
M. Wt: 165.192
InChI Key: BBHFQKRWDDXEHN-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(3-pyridyl)butan-2-one is an organic compound with a unique structure that includes a pyridine ring and a hydroxybutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 3-Hydroxy-3-(3-pyridyl)butan-2-one involves the Heck reaction. This method uses 3-halopyridine and 3-butene-1,2-diol as starting materials, with triphenylphosphine as a catalyst ligand . The reaction conditions are relatively mild and the method is advantageous due to the availability of raw materials and simplicity of the synthesis process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the Heck reaction provides a scalable and efficient route that could be adapted for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(3-pyridyl)butan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Hydroxy-3-(3-pyridyl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(3-pyridyl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The hydroxybutanone moiety can undergo various chemical transformations, contributing to the compound’s overall reactivity and functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3-(3-pyridyl)butan-2-one is unique due to the specific positioning of the pyridyl group, which influences its chemical reactivity and biological interactions. This positioning allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-hydroxy-3-pyridin-3-ylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)9(2,12)8-4-3-5-10-6-8/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHFQKRWDDXEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C1=CN=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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